4-Chloro-6-(methoxymethyl)pyrimidin-2-amine
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Overview
Description
4-Chloro-6-(methoxymethyl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C6H8ClN3O. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methoxymethyl)pyrimidin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-chloro-2-aminopyrimidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(methoxymethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed, which may have different biological activities and applications.
Scientific Research Applications
4-Chloro-6-(methoxymethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antiviral, anticancer, and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests and weeds.
Material Science: It is also explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(methoxymethyl)pyrimidin-2-amine depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways.
Agrochemical Activity: As a pesticide or herbicide, it may disrupt essential biological processes in target organisms, such as interfering with DNA synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methoxypyrimidine: Similar in structure but lacks the methoxymethyl group at the 6-position.
4-Chloro-6-methoxypyrimidin-2-amine: Similar but without the methoxymethyl group.
Uniqueness
4-Chloro-6-(methoxymethyl)pyrimidin-2-amine is unique due to the presence of both the chloro and methoxymethyl groups, which confer specific chemical reactivity and biological activity. This makes it a versatile intermediate for the synthesis of various bioactive compounds .
Properties
IUPAC Name |
4-chloro-6-(methoxymethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-11-3-4-2-5(7)10-6(8)9-4/h2H,3H2,1H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKSOYGHGSYUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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